4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
Description
This compound features a benzamide core substituted with a morpholine ring at the 4-position and a pyrazine-pyridinyl methyl group. The morpholine moiety may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(16-3-5-18(6-4-16)26-10-12-28-13-11-26)25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17/h1-9,14H,10-13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYKQITVYWOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring, a pyridine moiety, and a benzamide structure. Its molecular formula is , which indicates a relatively complex structure conducive to diverse biological interactions.
Research indicates that compounds similar to this compound often act as inhibitors of various kinases and enzymes involved in cell signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on c-Abl kinase, which is implicated in neurodegenerative diseases like Parkinson's disease . This suggests that our compound may also exert neuroprotective effects by modulating kinase activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Neuroprotective Effects
In a study examining the neuroprotective potential of related compounds, it was found that certain derivatives exhibited significant protective effects against MPP+-induced cell death in SH-SY5Y neuronal cells. The mechanism was attributed to the inhibition of c-Abl kinase, leading to reduced apoptosis .
Anticancer Activity
A series of studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, benzenesulfonamide derivatives showed selective inhibition against carbonic anhydrase IX, leading to apoptosis in MDA-MB-231 breast cancer cells . This suggests that this compound may also possess anticancer properties.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, lower toxicity compared to established drugs like nilotinib has been reported, which is promising for therapeutic applications in treating diseases such as Parkinson's disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substitution Patterns
Target Compound:
- Structure : Benzamide with 4-morpholinyl and [3-(pyridin-3-yl)pyrazin-2-yl]methyl groups.
- Key Features : Pyrazine central ring, morpholine for solubility, pyridinyl for π-π interactions.
Analogs:
3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d) Structure: Thiazole core instead of pyrazine; dichlorobenzamide substituent. Comparison: The thiazole ring (vs. pyrazine) may alter electron distribution and binding affinity. The dichloro group enhances lipophilicity but reduces solubility .
N-{5-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) Structure: Piperazine-linked trifluoromethyl benzoyl group. Comparison: Piperazine (vs. The trifluoromethyl group enhances metabolic stability .
4-{[3-(Piperidin-1-yl)Pyrazin-2-yl]Oxy}-N-[4-(Trifluoromethyl)Benzyl]Benzamide
Physicochemical Properties
Trends :
- Thiazole-containing analogs (e.g., 4d) exhibit higher melting points, suggesting greater crystallinity.
- Trifluoromethyl groups (e.g., 8b) correlate with enhanced metabolic stability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
